

# Spectroscopic Elucidation of Hexanophenone: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **hexanophenone** (also known as 1-phenylhexan-1-one or caprophenone), a key organic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This guide is intended to serve as a valuable resource for the structural characterization and analysis of this molecule.

## **Chemical Structure and Properties**

• IUPAC Name: 1-phenylhexan-1-one

Molecular Formula: C<sub>12</sub>H<sub>16</sub>O

Molecular Weight: 176.25 g/mol

CAS Number: 942-92-7

## **Spectroscopic Data**

The structural confirmation of **hexanophenone** relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, from the carbon-hydrogen backbone to the specific functional groups present.



## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted chemical shifts for the <sup>1</sup>H and <sup>13</sup>C nuclei in **hexanophenone**, typically observed in a deuterated chloroform (CDCl<sub>3</sub>) solvent.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Hexanophenone** 

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
H-ortho (aromatic)	~ 7.95	Doublet of doublets	2H
H-meta (aromatic)	~ 7.45	Triplet	2H
H-para (aromatic)	~ 7.55	Triplet	1H
-CH <sub>2</sub> - (alpha to C=O)	~ 2.95	Triplet	2H
-CH <sub>2</sub> - (beta to C=O)	~ 1.70	Multiplet	2H
-CH <sub>2</sub> -CH <sub>2</sub> - (gamma & delta)	~ 1.35	Multiplet	4H
-CH₃ (terminal)	~ 0.90	Triplet	3H

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **Hexanophenone** 



Carbon	Chemical Shift (δ, ppm)
C=O (carbonyl)	~ 200
C-ipso (aromatic)	~ 137
C-ortho (aromatic)	~ 128
C-meta (aromatic)	~ 128.5
C-para (aromatic)	~ 133
-CH <sub>2</sub> - (alpha to C=O)	~ 38
-CH <sub>2</sub> - (beta to C=O)	~ 24
-CH <sub>2</sub> - (gamma to C=O)	~ 31.5
-CH <sub>2</sub> - (delta to C=O)	~ 22.5
-CH₃ (terminal)	~ 14

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **hexanophenone** is characterized by strong absorptions corresponding to the carbonyl group and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for **Hexanophenone** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
~ 3060	Medium	C-H Stretch	Aromatic
~ 2955, 2870	Strong	C-H Stretch	Aliphatic (CH <sub>2</sub> , CH <sub>3</sub> )
~ 1685	Very Strong	C=O Stretch	Ketone (conjugated)
~ 1595, 1450	Medium-Strong	C=C Stretch	Aromatic Ring
~ 750, 690	Strong	C-H Bend	Monosubstituted Benzene



### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **hexanophenone**, Electron Ionization (EI) is a common method, which leads to characteristic fragmentation.[1]

Table 4: Mass Spectrometry Data (Electron Ionization) for **Hexanophenone** 

m/z	Relative Intensity	Proposed Fragment
176	Moderate	[M] <sup>+</sup> (Molecular Ion)
120	High	[C <sub>6</sub> H <sub>5</sub> CO-CH <sub>2</sub> ] <sup>+</sup>
105	Very High (Base Peak)	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
51	Low	[C <sub>4</sub> H <sub>3</sub> ]+

### **Experimental Protocols**

The following sections outline the general procedures for acquiring the spectroscopic data presented above.

### NMR Spectroscopy (1H and 13C)

- Sample Preparation: A sample of approximately 10-20 mg of hexanophenone is dissolved in about 0.6-0.8 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>), within a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for <sup>1</sup>H and <sup>13</sup>C nuclei. The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.[3]
- Data Acquisition:



- For ¹H NMR, a standard single-pulse experiment is typically used. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.[4] A relaxation delay is included between pulses to allow for full magnetization recovery, which is particularly important for quaternary carbons.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: As hexanophenone is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5] Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond).[6]
- Instrument Setup: The FT-IR spectrometer is allowed to warm up to ensure stability. A background spectrum of the clean, empty sample holder (or ATR crystal) is collected to subtract atmospheric and instrumental interferences.[1]
- Data Acquisition: The prepared sample is placed in the instrument's sample compartment. The spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio over a typical range of 4000 to 400 cm<sup>-1</sup>.[7]
- Data Processing: The sample interferogram is Fourier transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

## **Electron Ionization Mass Spectrometry (EI-MS)**

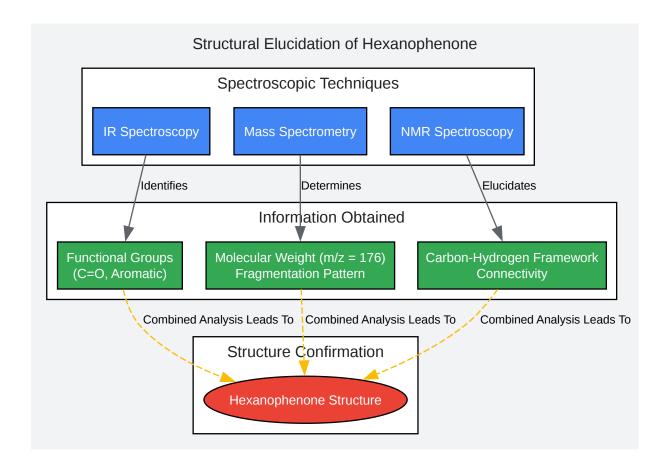
• Sample Introduction: The **hexanophenone** sample is introduced into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification, or through a direct insertion probe. The sample is vaporized in a high-vacuum environment.[4]



- Ionization: In the ion source, the gaseous molecules are bombarded with a beam of highenergy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+), which is a radical cation.[8]
- Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[9]
- Mass Analysis and Detection: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.[10]

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the logical workflow for the structural elucidation of **hexanophenone** using the spectroscopic techniques described.



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Caption: Workflow for determining the structure of **hexanophenone** using IR, MS, and NMR spectroscopy.

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